4-Bromo-3-chloro-2-(trifluoromethoxy)aniline
CAS No.: 1805410-57-4
Cat. No.: VC2757469
Molecular Formula: C7H4BrClF3NO
Molecular Weight: 290.46 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1805410-57-4 |
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Molecular Formula | C7H4BrClF3NO |
Molecular Weight | 290.46 g/mol |
IUPAC Name | 4-bromo-3-chloro-2-(trifluoromethoxy)aniline |
Standard InChI | InChI=1S/C7H4BrClF3NO/c8-3-1-2-4(13)6(5(3)9)14-7(10,11)12/h1-2H,13H2 |
Standard InChI Key | TWDXBFRXLAWJTH-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1N)OC(F)(F)F)Cl)Br |
Canonical SMILES | C1=CC(=C(C(=C1N)OC(F)(F)F)Cl)Br |
Introduction
Structural Characteristics and Basic Properties
4-Bromo-3-chloro-2-(trifluoromethoxy)aniline features a benzene ring with four key substituents: an amine group (NH₂), a trifluoromethoxy group (OCF₃), a chlorine atom, and a bromine atom, arranged in a specific pattern. This highly functionalized structure provides several reactive sites that make it valuable in organic synthesis.
Spectroscopic Data
The spectroscopic fingerprint of 4-Bromo-3-chloro-2-(trifluoromethoxy)aniline would typically include characteristic signals in NMR and IR spectroscopy:
Expected key spectroscopic features:
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¹H NMR: Signals for aromatic protons at positions 5 and 6 of the benzene ring, with chemical shifts likely between 6.5-7.5 ppm. The amino protons would typically appear as a broad singlet around 3.5-4.5 ppm.
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¹³C NMR: The carbon bearing the trifluoromethoxy group would show a characteristic quartet due to C-F coupling.
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¹⁹F NMR: The trifluoromethoxy group would typically show a singlet around -57 to -59 ppm.
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IR: Characteristic bands for N-H stretching (3300-3500 cm⁻¹), C-F stretching (1100-1300 cm⁻¹), and C-Br/C-Cl stretching (600-800 cm⁻¹).
Chemical Reactivity and Behavior
Reactivity Profile
The reactivity of 4-Bromo-3-chloro-2-(trifluoromethoxy)aniline is governed by its multiple functional groups, each contributing distinct chemical behavior:
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The amino group (-NH₂) serves as a nucleophilic center, allowing for various transformations:
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Diazotization reactions to form diazonium salts
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Acylation and alkylation reactions
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Participation in coupling reactions
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The halogen substituents (Br and Cl) can participate in:
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Metal-catalyzed cross-coupling reactions (Suzuki, Negishi, Buchwald-Hartwig)
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Nucleophilic aromatic substitution reactions
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Halogen-metal exchange reactions
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The trifluoromethoxy group (-OCF₃) contributes:
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Electronic effects that influence reactivity patterns
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Increased lipophilicity, important for bioactivity
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Metabolic stability in biological systems
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Stability Considerations
The compound likely exhibits good thermal stability but may be sensitive to strong bases and nucleophiles. The presence of the trifluoromethoxy group enhances the compound's stability against oxidative conditions compared to non-fluorinated analogs. These properties are consistent with observations made for other halogenated trifluoromethoxy anilines .
Comparative Analysis with Related Compounds
Several structurally similar compounds provide a basis for understanding the properties and behavior of 4-Bromo-3-chloro-2-(trifluoromethoxy)aniline.
Structural Isomers and Related Compounds
Structure-Property Relationships
The positioning of substituents around the aromatic ring significantly influences physical and chemical properties:
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Electronic effects:
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The electron-withdrawing nature of the halogen and trifluoromethoxy groups affects the basicity of the amino group
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The specific arrangement in 4-Bromo-3-chloro-2-(trifluoromethoxy)aniline likely creates a unique electronic distribution
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Steric considerations:
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The ortho-positioning of the bulky trifluoromethoxy group relative to the amino group may influence reactivity patterns
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The adjacent positioning of chlorine may create additional steric constraints
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Intermolecular interactions:
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Halogen bonding capabilities differ based on substitution patterns
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Crystal packing and solubility properties are influenced by the specific arrangement of substituents
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